
Acetic acid;1-phenylselanylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-phenylselanylpentan-2-ol is a compound that combines the properties of acetic acid and a selenium-containing alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanylpentan-2-ol typically involves the reaction of 1-phenylselanylpentan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the corresponding selenide.
Aplicaciones Científicas De Investigación
Acetic acid;1-phenylselanylpentan-2-ol has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s selenium content makes it a potential candidate for the development of new drugs with antioxidant or anticancer properties.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of acetic acid;1-phenylselanylpentan-2-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylselanylpentan-2-ol: This compound is similar but lacks the acetyl group.
Acetic acid;1-phenylselanylpentan-2-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness
Acetic acid;1-phenylselanylpentan-2-ol is unique due to the presence of both an acetyl group and a selenium-containing alcohol.
Propiedades
Número CAS |
834882-61-0 |
|---|---|
Fórmula molecular |
C13H20O3Se |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
acetic acid;1-phenylselanylpentan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4) |
Clave InChI |
NMUBISNXHREDMB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
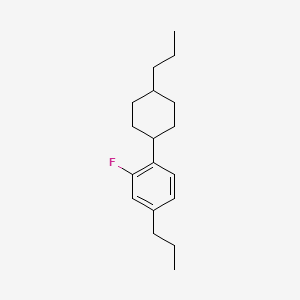
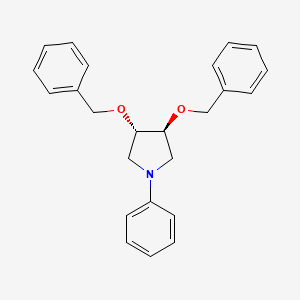
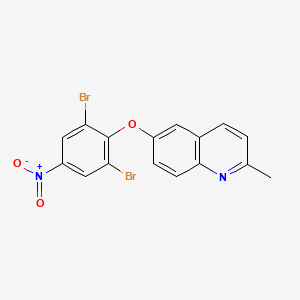
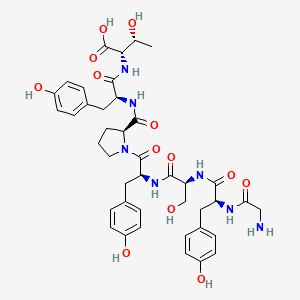
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
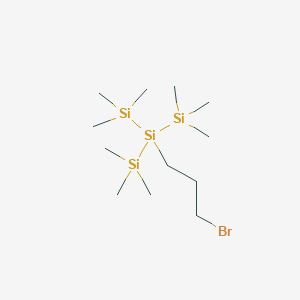

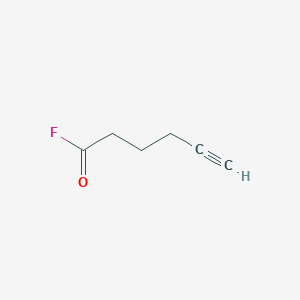
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
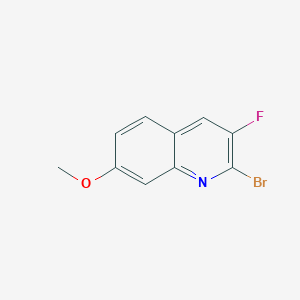
![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

